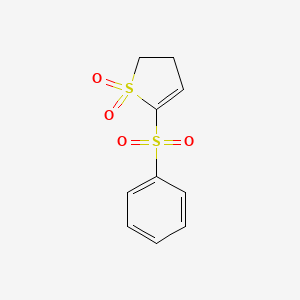

1,1-dioxido-4,5-dihydro-2-thienyl phenyl sulfone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulfur-containing compounds, particularly those involving sulfonyl groups and heterocyclic structures, are of significant interest in materials science, organic chemistry, and pharmaceutical research due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of sulfur-containing compounds often involves multistep reactions, including condensation, reduction, sulfonylation, and bromination processes. For instance, the synthesis of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl, a compound synthesized from benzaldehyde through a series of reactions, showcases the complexity of synthesizing sulfur-containing compounds with specific functional groups (Sun Xiao-qiang, 2009).

Molecular Structure Analysis

X-ray diffraction studies are commonly used to determine the molecular and crystal structure of sulfur-containing compounds. For example, research on the crystal and molecular structure of S,S‐[sulfonylbis(1,4‐phenylene)] di(thiobenzoate) elucidates the arrangement of thiobenzoate substituents and the orientation of thiocarbonyl groups relative to the central sulfonyl groups, providing insights into the structural characteristics of sulfonyl-based compounds (J. Garbarczyk, 1984).

Chemical Reactions and Properties

Sulfur-containing compounds participate in various chemical reactions, including elimination reactions and Diels-Alder reactions, leading to the formation of novel products. The study on elimination reactions of sulfoxides bearing several heteroaromatics highlights the diverse chemical reactivity of sulfur compounds (H. Morita et al., 1999).

Physical Properties Analysis

The physical properties, such as crystallinity and solubility, of sulfur-containing compounds are influenced by their molecular structure. For example, the low crystallinity of polymers consisting of specific sulfur-containing segments can be attributed to the molecular arrangement and rotational possibilities around certain bonds (J. Garbarczyk, 1984).

Chemical Properties Analysis

Sulfur-containing compounds exhibit a range of chemical properties, including the ability to undergo oxidation and serve as catalysts in sulfoxidation reactions. The investigation into vanadium thiolate complexes for sulfoxidation catalysis provides an example of how sulfur-containing compounds can facilitate specific chemical transformations (N. Hall et al., 2013).

科学的研究の応用

Catalysis and Selective Oxidation

One research focus involves the use of vanadium thiolate complexes for efficient and selective sulfoxidation catalysis. These complexes are investigated for their ability to catalyze the oxidation of sulfides into sulfoxides with high yields and selectivity, without producing sulfone by-products, highlighting their potential in selective oxidation processes (Hall et al., 2013).

Anticancer Activity

Phenylaminosulfanyl-1,4-naphthoquinone derivatives, including those with sulfone moieties, have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. Compounds displaying potent cytotoxic activity suggest the potential for these sulfone-containing compounds in developing new anticancer agents (Ravichandiran et al., 2019).

Electrochemical Synthesis

The electrochemical reduction of phenyl sulfone in tetrahydrofuran (THF) has been explored for the regioselective synthesis of reduced products. This method offers a novel approach to manipulate sulfone-containing compounds under controlled conditions, providing insights into electrochemical processes and potential synthetic applications (Fietkau et al., 2006).

Materials Science

Sulfonic acid-containing polybenzoxazines have been synthesized for potential use as proton exchange membranes in direct methanol fuel cells. The introduction of sulfone groups into the polymer backbones contributes to enhanced membrane properties, such as high proton conductivity and low methanol permeability, indicating their application in energy technologies (Yao et al., 2014).

Organic Synthesis

Research has also focused on the enantioselective synthesis of compounds mediated by camphor-derived sulfur ylides, demonstrating the versatility of sulfone-containing compounds in synthesizing complex molecular structures with high diastereoselectivity and enantioselectivity, crucial for the development of pharmaceuticals and other active molecules (Deng et al., 2006).

特性

IUPAC Name |

5-(benzenesulfonyl)-2,3-dihydrothiophene 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4S2/c11-15(12)8-4-7-10(15)16(13,14)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADHEPVVPKUQHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C(=C1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5552475.png)

![2-{3-[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5552482.png)

![2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5552488.png)

![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5552494.png)

![1-(4-chlorophenyl)-5-methyl-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5552501.png)

![3-[({1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5552516.png)

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5552521.png)

![1-[(7-methyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5552530.png)

![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552535.png)

![[(3R*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5552558.png)

![N,N-dimethyl-2-{[(2-thienylsulfonyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5552571.png)

![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5552578.png)

![2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5552591.png)